molecular formula C45H80F3N13O14S2 B12649536 H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA

Cat. No.: B12649536
M. Wt: 1148.3 g/mol
InChI Key: IFAUCMLMSOAOJN-OPSLQPJKSA-N
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Description

The compound H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide consisting of eleven amino acids: cysteine, glycine, lysine, lysine, glycine, methionine, valine, glycine, glycine, valine, and valine. The peptide is capped with a trifluoroacetic acid (TFA) group, which is commonly used in peptide synthesis to protect the amino terminus and enhance solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

    Oxidation: Formation of disulfide-linked dimers or oligomers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with acyl or alkyl groups on lysine residues.

Scientific Research Applications

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.

Comparison with Similar Compounds

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can be compared to other peptides with similar sequences or functional groups:

    H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH: Lacks the TFA group, which may affect solubility and stability.

    H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-NH2: Amide-capped version, which may have different biological activity.

    H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.AcOH: Acetic acid-capped version, which may have different solubility properties.

The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C45H80F3N13O14S2

Molecular Weight

1148.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1

InChI Key

IFAUCMLMSOAOJN-OPSLQPJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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